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Compound of Interest

Compound Name:
2-(Methylsulphonyloxy)benzoic

acid

Cat. No.: B8611842 Get Quote

Introduction & Mechanism of Action
2-(Methylsulphonyloxy)benzoic acid is a structural analog of Aspirin (2-acetoxybenzoic acid).

While aspirin transfers an acetyl group (

) to the active site serine of Cyclooxygenase (COX) enzymes, 2-
(Methylsulphonyloxy)benzoic acid is designed to transfer a methanesulfonyl (mesyl) group (

).

This reagent functions as a "suicide substrate" or mechanism-based inactivator.[1] It exploits

the enzyme's specific affinity for the salicylate scaffold to direct the mesylating moiety to the

catalytic center.

Mechanistic Pathway
Binding: The salicylate moiety binds to the enzyme's active site (e.g., the arachidonic acid

binding channel of COX).

Nucleophilic Attack: The catalytic nucleophile (typically a Serine hydroxyl) attacks the

electrophilic sulfur atom of the methanesulfonyloxy group.

Mesylation: The methanesulfonyl group is covalently transferred to the serine residue.

Release: Salicylic acid is released as the leaving group.
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Inhibition: The bulky mesyl group blocks the active site and prevents substrate binding,

resulting in irreversible inactivation.
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Figure 1: Mechanism of irreversible inactivation by 2-(Methylsulphonyloxy)benzoic acid. The

reagent acts as a mesylating agent, transferring the -SO2Me group to the active site

nucleophile.

Applications
Application Area Description

COX Inhibition

Irreversible inactivation of COX-1 and COX-2

via mesylation of Ser-530. Used to probe the

size and flexibility of the hydrophobic channel

compared to acetylation (Aspirin).

Serine Protease Profiling

Modification of catalytic serines in chymotrypsin-

like enzymes. The salicylate scaffold directs

specificity toward enzymes that recognize

aromatic side chains.

Active Site Mapping

Introduction of a small, stable sulfonyl tag (

) to probe steric constraints or to block specific

sub-sites without denaturing the protein.

Structural Biology

Stabilizing enzyme-inhibitor complexes for X-ray

crystallography to define the precise location of

the active site serine.

Experimental Protocol
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Safety Warning: 2-(Methylsulphonyloxy)benzoic acid is an alkylating/acylating agent. Handle

with gloves and eye protection. Work in a fume hood.

Materials Required
Reagent: 2-(Methylsulphonyloxy)benzoic acid (CAS: 108172-57-2).

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Buffer: 50 mM Tris-HCl or HEPES, pH 7.4–8.0. (Avoid buffers with nucleophiles like DTT or

primary amines if possible, though Tris is usually acceptable due to lower reactivity

compared to the active site).

Enzyme: Target enzyme (e.g., COX-1, Chymotrypsin) at 1–10 µM.

Step-by-Step Methodology
1. Preparation of Stock Solution

Dissolve 10 mg of 2-(Methylsulphonyloxy)benzoic acid in 1 mL of anhydrous DMSO to

create a ~40 mM stock solution.

Note: The reagent is sensitive to hydrolysis. Prepare fresh or store aliquots at -20°C under

desiccated conditions.

2. Time-Dependent Inactivation Assay This assay determines the pseudo-first-order rate

constant (

) of inactivation.

Incubation:

Prepare a reaction mixture containing the enzyme (e.g., 1 µM) in reaction buffer.

Initiate the reaction by adding the inhibitor stock to final concentrations of 10, 50, 100, 250,

and 500 µM. Maintain DMSO concentration < 5%.

Incubate at 25°C or 37°C.
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Sampling:

At defined time points (e.g., 0, 5, 10, 20, 30, 60 min), remove an aliquot.

Activity Measurement:

Immediately dilute the aliquot 1:50 into a substrate assay buffer (containing a large excess

of substrate, e.g., Arachidonic acid for COX or a chromogenic peptide for proteases) to

stop further inhibition.

Measure the residual enzymatic activity (

).

3. Data Analysis

Plot

vs. time (

) for each inhibitor concentration

.

The slope of each line represents

.

Plot

vs.

to determine the second-order rate constant (

) using the equation:

Where

is the dissociation constant of the initial non-covalent complex and

is the rate of mesylation.
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4. Verification of Covalent Modification (Mass Spectrometry)

Incubate enzyme (10 µM) with excess inhibitor (100 µM) for 60 min.

Desalt the protein using a Zeba spin column or dialysis to remove unreacted reagent and

salicylic acid.

Analyze the intact protein mass via ESI-MS.

Expected Mass Shift: A mass increase of +78.01 Da (Mass of

group) relative to the native protein.

Note: If the salicylate moiety were attached, the shift would be larger (+120 Da). The +78

Da shift confirms the mesyl transfer mechanism.

Troubleshooting & Optimization
Issue Probable Cause Solution

No Inactivation Observed Hydrolysis of reagent
Ensure DMSO is anhydrous;

check reagent purity by NMR.

Non-Specific Modification pH too high

Lower pH to 7.0–7.4 to favor

active site specificity over

surface lysines.

Precipitation
High concentration in aqueous

buffer

Limit inhibitor concentration to

< 500 µM; increase DMSO to

5-10% if enzyme tolerates.

Reversible Inhibition Non-covalent binding only

Extend incubation time; ensure

leaving group (salicylate) can

diffuse away (dilution step).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-chemical-modification-of-active-sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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